molecular formula C21H24N2O4 B2994698 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921561-35-5

2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2994698
CAS No.: 921561-35-5
M. Wt: 368.433
InChI Key: DGNWXLAHCLBGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-7-5-6-8-17(14)26-12-19(24)22-15-9-10-16-18(11-15)27-13-21(2,3)20(25)23(16)4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNWXLAHCLBGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • IUPAC Name : 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
  • Molecular Formula : C21H24N2O4
  • Molecular Weight : 368.433 g/mol

The compound primarily interacts with specific receptors in the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly involving dopamine and possibly serotonin pathways.

  • Dopamine Receptors : Initial studies indicate that the compound may act as an agonist for D2 and D3 dopamine receptors. This interaction could influence dopaminergic signaling pathways critical for motor control and reward mechanisms.
  • Neuroprotective Effects : The oxazepin moiety may confer neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In laboratory settings, the compound has been tested for various biological activities:

  • Cytotoxicity : Cell viability assays indicated that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies.
  • Antioxidant Activity : The compound demonstrated significant antioxidant properties in vitro, suggesting a potential role in mitigating oxidative stress-related diseases.

In Vivo Studies

Research involving animal models has provided insights into the pharmacodynamics of the compound:

  • Behavioral Studies : In rodent models, administration of the compound resulted in notable changes in behavior consistent with dopaminergic activity. These changes included increased locomotor activity and altered response to reward-based tasks.
  • Neuroprotective Studies : Animal studies have shown that the compound can reduce neurodegeneration in models of Parkinson's disease, potentially through its action on dopamine receptors and antioxidant properties.

Data Summary Table

Biological ActivityObservationsReferences
Dopamine Receptor AgonismActivation of D2 and D3 receptors
CytotoxicitySelective toxicity towards cancer cells
Antioxidant ActivitySignificant reduction in oxidative stress
NeuroprotectionReduced neurodegeneration in animal models

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models

In a study involving a mouse model of Parkinson's disease, researchers administered varying doses of the compound over four weeks. Results indicated a marked improvement in motor function and a reduction in dopaminergic neuron loss compared to control groups. Histological analysis revealed decreased levels of oxidative markers in treated animals.

Case Study 2: Cancer Cell Line Sensitivity

A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to inhibit cell proliferation effectively at micromolar concentrations while showing minimal effects on normal fibroblast cells. This selectivity highlights its potential as an anticancer agent with further investigation warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.